3-(piperidin-3-yl)pteridin-4(3H)-one
Description
Properties
CAS No. |
1955531-56-2 |
|---|---|
Molecular Formula |
C11H13N5O |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-piperidin-3-ylpteridin-4-one |
InChI |
InChI=1S/C11H13N5O/c17-11-9-10(14-5-4-13-9)15-7-16(11)8-2-1-3-12-6-8/h4-5,7-8,12H,1-3,6H2 |
InChI Key |
SFYWRTIWCIHNCM-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)N2C=NC3=NC=CN=C3C2=O |
Canonical SMILES |
C1CC(CNC1)N2C=NC3=NC=CN=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation and Ring Construction
A common strategy begins with preparing suitably substituted pyrimidine or pteridine precursors. For example, the synthesis of related pteridin-4(3H)-ones often involves:
- Starting from 2-aminopyrimidine-4,6-diol or its derivatives.
- Chlorination steps to obtain dichloropyrimidinyl intermediates.
- Partial hydrolysis to yield amino-chloropyrimidinones, which serve as key intermediates for further substitution and ring closure.
This approach is adaptable to the introduction of various substituents, including piperidinyl groups.
Nucleophilic Substitution with Piperidine Derivatives
The 3-(piperidin-3-yl) substituent is typically introduced via nucleophilic substitution reactions. For example:
Reduction and Cyclization Steps
Reduction of nitro or other precursor groups followed by cyclization is a crucial step to form the dihydropteridinone ring system:
- Zinc-mediated reduction in acetic acid is a common method to reduce nitro groups to amines, which then cyclize to form the pteridinone ring.
- Reaction times and temperatures vary depending on the target compound; for tetrahydropyrrolopteridinones, room temperature for 3 hours is typical, whereas pyrimidodiazepinones may require elevated temperatures and longer times.
Specific Preparation Method for 3-(piperidin-3-yl)pteridin-4(3H)-one
Based on the synthesis of related pteridinone derivatives and piperidinyl-substituted analogues, the following detailed method can be outlined:
Analytical Characterization
- Purity and structure confirmation are typically achieved via NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis.
- Crystallographic data for related compounds confirm the expected pteridinone ring structure and substitution patterns.
- Thin-layer chromatography (TLC) and column chromatography are standard for reaction monitoring and purification.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-(piperidin-3-yl)pteridin-4(3H)-one, and how are reaction conditions optimized?
- The compound can be synthesized via intermolecular aza-Wittig reactions followed by heterocyclization. Key steps include using iminophosphorane intermediates to form the pteridinone core, with piperidin-3-yl substituents introduced via nucleophilic addition or coupling reactions . Optimization involves solvent selection (e.g., ethanol or DMF), temperature control (reflux conditions), and stoichiometric ratios of reagents to maximize yield and purity .
Q. How is the molecular structure of 3-(piperidin-3-yl)pteridin-4(3H)-one validated experimentally?
- X-ray crystallography is the gold standard for confirming the 3D structure, as demonstrated for structurally related pteridin-4(3H)-one derivatives . Complementary techniques include NMR spectroscopy (to verify proton environments and stereochemistry) and mass spectrometry (to confirm molecular weight and fragmentation patterns) .
Q. What preliminary biological screening assays are used to evaluate its pharmacological potential?
- In vitro assays for antioxidant activity (e.g., DPPH radical scavenging), anti-inflammatory potential (e.g., COX-2 inhibition), and cytotoxicity (e.g., MTT assays on cancer cell lines) are standard. For example, quinazolinone analogs show IC₅₀ values in the micromolar range against breast and colon cancer cells .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Perform structure-activity relationship (SAR) studies to isolate the effects of specific substituents (e.g., piperidinyl vs. furan groups). Compare analogs like 3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one to identify pharmacophores critical for activity . Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts.
Q. What computational strategies predict the compound’s binding modes to biological targets?
- Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with targets like kinases or GPCRs. For example, piperidine-containing derivatives exhibit favorable binding to ATP pockets due to hydrogen bonding with backbone residues . Validate predictions with experimental mutagenesis or competitive binding assays.
Q. How can synthetic routes be modified to improve pharmacokinetic properties such as bioavailability?
- Introduce hydrophilic groups (e.g., hydroxyl or amine) to enhance aqueous solubility while retaining lipophilicity for membrane permeability. For instance, replacing the piperidinyl group with a morpholino analog improves metabolic stability, as seen in related compounds . Monitor logP and pKa values during optimization .
Q. What experimental approaches characterize the compound’s reactivity under physiological conditions?
- pH-dependent stability studies (e.g., HPLC monitoring in buffers) assess degradation pathways. Metabolite identification via LC-MS/MS reveals oxidation or conjugation products. For example, pteridinone derivatives undergo ring-opening reactions in acidic environments, necessitating formulation adjustments .
Methodological Considerations
Q. What safety protocols are critical when handling 3-(piperidin-3-yl)pteridin-4(3H)-one in the lab?
- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Refer to safety data sheets (SDS) for hazards: similar piperidine derivatives cause respiratory irritation (GHS H335) and require ethanol/water mixtures for safe disposal .
Q. How are spectral data (NMR, IR) interpreted to confirm synthetic intermediates?
- ¹H NMR : Piperidinyl protons appear as multiplets (δ 1.5–3.0 ppm), while pteridinone aromatic protons resonate near δ 8.0–9.0 ppm. IR spectroscopy confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and NH/OH groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
